Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate
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Overview
Description
“Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazole-pyrimidine hybrid . The molecular structure can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol . This reaction is facilitated by the addition of concentrated hydrochloric acid and heating to reflux .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Heterocyclic Compound Synthesis
The development of novel heterocyclic compounds is a significant area of research. Compounds like "Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate" serve as key intermediates or end products in the synthesis of diverse heterocyclic frameworks. These frameworks are crucial for the creation of pharmaceuticals, agrochemicals, and materials. The reactions involve various strategies, including nucleophilic substitution, cyclization, and alkylation to yield complex structures with potential biological activities (Tanji, Yamamoto, & Higashino, 1989).
Biological and Pharmacological Potential
Research into the biological and pharmacological properties of triazolo[4,5-d]pyrimidines and related derivatives is ongoing. These studies aim to uncover new therapeutic agents with potent and selective activities against various targets, including serotonin receptors, cancer cell lines, and microbial pathogens. For instance, derivatives of triazolopyrimidines have been evaluated for their ability to inhibit serotonin 5-HT6 receptors, demonstrating significant potential as novel therapeutic agents (Ivachtchenko et al., 2010). Another study focused on the unique mechanism of tubulin inhibition by triazolopyrimidines, offering insights into novel anticancer strategies (Zhang et al., 2007).
Structural and Quantum Chemical Analysis
The detailed structural and quantum chemical analysis of novel compounds provides essential insights into their physicochemical properties and potential interactions with biological targets. Studies employing methods like DFT calculations have elucidated the vibrational frequencies, molecular geometries, and electronic properties of novel antimycobacterial compounds, paving the way for the development of new antimicrobial agents (Wojciechowski & Płoszaj, 2020).
Mechanism of Action
Target of Action
Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate is a novel compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate can potentially exert neuroprotective and anti-inflammatory effects .
Result of Action
As a result of its action, Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate shows promising neuroprotective and anti-inflammatory properties . It has been observed to have significant anti-neuroinflammatory properties and promising neuroprotective activity .
properties
IUPAC Name |
methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3S/c1-25-17(24)13-6-5-12(26-13)8-27-16-14-15(19-9-20-16)23(22-21-14)11-4-2-3-10(18)7-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNCWIKTVCHGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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